molecular formula C16H25N3O2 B1399379 Tert-butyl 6-(pyridin-2-ylmethyl)-1,4-diazepane-1-carboxylate CAS No. 1316217-57-8

Tert-butyl 6-(pyridin-2-ylmethyl)-1,4-diazepane-1-carboxylate

Cat. No. B1399379
CAS RN: 1316217-57-8
M. Wt: 291.39 g/mol
InChI Key: KZVRNEFTGMLNDG-UHFFFAOYSA-N
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Description

The compound “Tert-butyl 6-(pyridin-2-ylmethyl)-1,4-diazepane-1-carboxylate” seems to be a complex organic molecule. It likely contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for “Tert-butyl 6-(pyridin-2-ylmethyl)-1,4-diazepane-1-carboxylate” were not found, there are general methods for synthesizing similar compounds. For instance, a study described the synthesis of N-Boc piperazine derivatives, which are similar in structure to the compound you’re interested in .

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 6-(pyridin-2-ylmethyl)-1,4-diazepane-1-carboxylate is involved in various synthesis processes. For example, it has been used in the practical synthesis of tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of the Rho-kinase inhibitor K-115, demonstrating its utility in the production of pharmaceutical intermediates (Gomi et al., 2012). Additionally, this compound has been used in palladium-catalyzed coupling reactions with arylboronic acids, producing a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).

Application in Catalysis

In catalysis, tert-butyl 6-(pyridin-2-ylmethyl)-1,4-diazepane-1-carboxylate plays a significant role. For instance, it is involved in the preparation of aryloxycarbonylcarbene complexes of bis(oxazolinyl)pyridineruthenium, which are active intermediates in asymmetric catalytic cyclopropanations (Park et al., 1996). This demonstrates its potential in creating complexes for asymmetric synthesis.

Structural Analysis

The compound is also significant in structural chemistry. For example, its derivatives have been characterized using X-ray and DFT analyses, providing insights into molecular and crystal structures and intramolecular hydrogen bonding (Çolak et al., 2021). Such analyses are crucial for understanding the chemical behavior and potential applications of these compounds.

Application in Anticholinesterase Activity

Tert-butyl 6-(pyridin-2-ylmethyl)-1,4-diazepane-1-carboxylate derivatives have been found to have anticholinesterase activity, contributing to the development of new therapeutic agents (Pietsch et al., 2007). This highlights its importance in the field of medicinal chemistry.

Future Directions

While specific future directions for “Tert-butyl 6-(pyridin-2-ylmethyl)-1,4-diazepane-1-carboxylate” are not available, the synthesis of aromatic ketones has attracted great consideration in recent decades. The strategy of direct oxidation of Csp3-H provided a powerful and promising method for the transformation of diarylmethane to aromatic ketones .

properties

IUPAC Name

tert-butyl 6-(pyridin-2-ylmethyl)-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-9-8-17-11-13(12-19)10-14-6-4-5-7-18-14/h4-7,13,17H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVRNEFTGMLNDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC(C1)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-(pyridin-2-ylmethyl)-1,4-diazepane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 6-(pyridin-2-ylmethyl)-1,4-diazepane-1-carboxylate
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Tert-butyl 6-(pyridin-2-ylmethyl)-1,4-diazepane-1-carboxylate
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Tert-butyl 6-(pyridin-2-ylmethyl)-1,4-diazepane-1-carboxylate

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